Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Overview
Description
“Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives are utilized in various chemical reactions due to their versatile synthetic applicability and biological activity . They have been used to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Insecticidal Activities
Pyridine derivatives, including Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate, have been synthesized and evaluated for their insecticidal activities. One study showed the insecticidal activity of a pyridine derivative was about fourfold that of acetamiprid insecticide, indicating potential applications in agriculture for pest control (Bakhite et al., 2014).
Antimicrobial Activity
Research on derivatives of this compound has demonstrated significant antimicrobial activity. For instance, some derivatives have shown interesting antibacterial activity against various strains, including A. baumannii and M. tuberculosis H37Rv, suggesting their potential as starting points for developing new antimicrobial agents (Nural et al., 2018).
Anti-Inflammatory Applications
Compounds synthesized from this compound have been targeted for their potential anti-inflammatory properties. A study focusing on the synthesis of related molecules indicated their promise as anti-inflammatory agents, which could be beneficial in the development of new therapeutic drugs (Moloney, 2001).
Corrosion Inhibition
The structural attributes of this compound derivatives have been exploited in corrosion inhibition studies. These compounds have shown efficacy as corrosion inhibitors for metals, suggesting applications in protecting industrial equipment and infrastructure from corrosion damage. A study demonstrated the potential of thiazole-based pyridine derivatives as effective corrosion inhibitors for mild steel, highlighting their significance in materials science and engineering (Chaitra et al., 2016).
Electrochromic and Conductive Polymers
Research has also explored the use of this compound in the synthesis of novel polymers with desirable electrochromic and conductive properties. These polymers have potential applications in developing new materials for electronic and optoelectronic devices. An investigation into thiophene-based conjugated polymers revealed their promising nonlinear optical and optical power limiting properties, which could be leveraged in the creation of advanced photonic devices (Poornesh et al., 2010).
Mechanism of Action
Target of Action
It is structurally similar to methyl nicotinate, which is known to act as a peripheral vasodilator .
Mode of Action
This is similar to the action of Methyl nicotinate, which enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries .
Biochemical Pathways
The release of prostaglandin d2 suggests involvement in the arachidonic acid metabolic pathway .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Result of Action
Its structural similarity to methyl nicotinate suggests it may have similar effects, such as local vasodilation and increased blood flow .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Future Directions
Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
methyl 5-thiophen-2-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFRFBDTMUDSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629582 | |
Record name | Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-01-8 | |
Record name | Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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